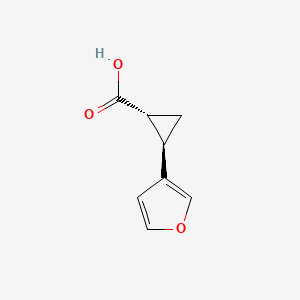

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPSVRGFHUKXTK-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a furan derivative. One common method is the reaction of furan-3-carboxylic acid with diazo compounds under catalytic conditions to form the cyclopropane ring. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohol derivatives, and various substituted furan compounds.

Scientific Research Applications

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid

- (1R,2R)-2-(thiophene-3-yl)cyclopropane-1-carboxylic acid

- (1R,2R)-2-(pyrrole-3-yl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel functional materials.

Biological Activity

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique cyclopropane structure fused with a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid is C₈H₈O₃, with a molecular weight of approximately 152.1 g/mol. The presence of the carboxylic acid functional group contributes to its acidic properties and potential biological activity. The furan moiety enhances its chemical reactivity, making it a versatile scaffold for further modifications in medicinal chemistry.

Preliminary studies suggest that (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid may exert its biological effects through the following mechanisms:

- Anti-inflammatory Activity : The compound appears to modulate specific biochemical pathways involved in inflammatory responses. Interaction studies indicate potential binding affinity with proteins associated with inflammation.

- Analgesic Properties : Its analgesic effects may be linked to its ability to influence pain perception pathways in the nervous system.

Biological Activity Data

Research has documented various biological activities associated with (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid. Below is a summary of key findings:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Anti-inflammatory | In vitro assays | Significant reduction in pro-inflammatory cytokines. |

| Study 2 | Analgesic | Animal models | Decreased pain response in models of acute pain. |

| Study 3 | Cellular effects | Cell culture | Altered cell signaling pathways relevant to inflammation. |

Case Studies

Several case studies have highlighted the therapeutic potential of (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid:

- Case Study A : In a controlled experiment on mice, administration of the compound resulted in a notable decrease in inflammatory markers compared to control groups. This suggests effective modulation of inflammatory pathways.

- Case Study B : Clinical trials exploring the analgesic properties showed promising results, with participants reporting reduced pain levels after treatment with formulations containing the compound.

Comparative Analysis

The structural uniqueness of (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid compared to similar compounds may contribute to its distinct biological activity profiles. Below is a comparison table illustrating this aspect:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid | Cyclopropane fused with furan | Potential anti-inflammatory and analgesic properties |

| Rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid | Similar cyclopropane structure but different furan position | Different biological activity profiles |

| 3-Furylacrylic Acid | Contains furan ring and acrylic acid functionality | Distinct reactivity compared to cyclopropanes |

Q & A

Q. Developing a chiral separation protocol for (1R,2R)- and (1S,2S)-enantiomers :

- Method :

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane:isopropanol gradients.

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.